molecular formula C13H14N4O4 B4304988 N-(4-methoxyphenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide

N-(4-methoxyphenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide

Cat. No. B4304988
M. Wt: 290.27 g/mol
InChI Key: PJHVALSOIBIQJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxyphenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide, also known as MNPA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. MNPA is a pyrazole derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. In particular, N-(4-methoxyphenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. N-(4-methoxyphenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide has also been found to bind to the cannabinoid receptor CB1, which is involved in the regulation of pain, appetite, and mood.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide has been shown to have various biochemical and physiological effects, depending on the application. In medicinal chemistry, N-(4-methoxyphenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide has been found to have anti-inflammatory and anti-cancer properties, as well as the ability to reduce pain and fever. In agriculture, N-(4-methoxyphenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide has been shown to promote the growth of crops and improve their resistance to environmental stresses such as drought and heat. In materials science, N-(4-methoxyphenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide has been used as a building block for the synthesis of materials with unique electronic and optical properties.

Advantages and Limitations for Lab Experiments

N-(4-methoxyphenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide has several advantages for use in lab experiments, including its ease of synthesis, low cost, and availability. However, N-(4-methoxyphenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide also has some limitations, including its relatively low solubility in water and its potential toxicity at high doses. Careful handling and proper safety precautions should be taken when working with N-(4-methoxyphenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide in the lab.

Future Directions

There are several future directions for research on N-(4-methoxyphenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide, including the development of more efficient synthesis methods, the exploration of its potential as a drug candidate for various diseases, and the investigation of its properties as a plant growth regulator and building block for novel materials. Additionally, further studies are needed to elucidate the mechanism of action of N-(4-methoxyphenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide and its potential side effects.

Scientific Research Applications

N-(4-methoxyphenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide has been the subject of scientific research due to its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. In medicinal chemistry, N-(4-methoxyphenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide has been studied for its potential as an anti-inflammatory agent, as well as its ability to inhibit the growth of cancer cells. In agriculture, N-(4-methoxyphenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide has been investigated for its ability to act as a plant growth regulator, promoting the growth of crops and improving their resistance to environmental stresses. In materials science, N-(4-methoxyphenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide has been used as a building block for the synthesis of novel materials with unique properties.

properties

IUPAC Name

N-(4-methoxyphenyl)-2-(4-nitropyrazol-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O4/c1-9(16-8-11(7-14-16)17(19)20)13(18)15-10-3-5-12(21-2)6-4-10/h3-9H,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJHVALSOIBIQJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)OC)N2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-methoxyphenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide
Reactant of Route 2
Reactant of Route 2
N-(4-methoxyphenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide
Reactant of Route 3
Reactant of Route 3
N-(4-methoxyphenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide
Reactant of Route 4
N-(4-methoxyphenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide
Reactant of Route 5
N-(4-methoxyphenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide
Reactant of Route 6
Reactant of Route 6
N-(4-methoxyphenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.